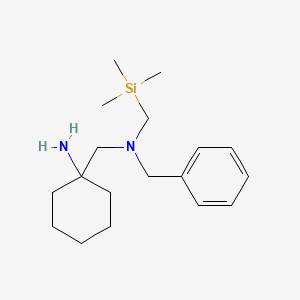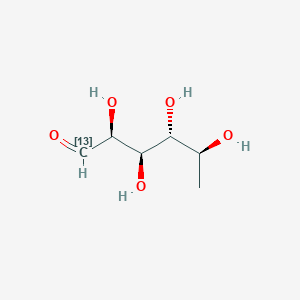
Thallium(III) chloride tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(III) chloride tetrahydrate, with the chemical formula TlCl₃·4H₂O, is a crystalline compound that is highly soluble in water. It is known for its use as a reagent in various chemical reactions and as a catalyst in organic synthesis. This compound is particularly noted for its ability to act as a Lewis acid, making it valuable in a range of scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium(III) chloride tetrahydrate can be synthesized by passing chlorine gas through a nearly boiling suspension of thallium(I) chloride in water. The reaction proceeds with the formation of intermediate thallium(I)-thallium(III) chloro compounds, which dissolve in water. The solution is then evaporated to a thin syrup with continuous addition of chlorine gas. Upon cooling, fine white needles of this compound crystallize out .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically dried over sulfuric acid and potassium hydroxide to prevent efflorescence .
Análisis De Reacciones Químicas
Types of Reactions: Thallium(III) chloride tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can oxidize organic compounds, acting as an oxidizing agent.
Reduction: It can be reduced to thallium(I) chloride under certain conditions.
Substitution: It participates in substitution reactions, particularly in the formation of organothallium compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include organic substrates and oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Organic halides and other nucleophiles are common reagents.
Major Products:
Oxidation: Products include oxidized organic compounds.
Reduction: Thallium(I) chloride is a major product.
Substitution: Organothallium compounds are formed.
Aplicaciones Científicas De Investigación
Thallium(III) chloride tetrahydrate is used in various scientific research applications:
Biology: It is used in studies involving thallium’s biological effects and interactions.
Medicine: Research into thallium-based compounds for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
As a Lewis acid, thallium(III) chloride tetrahydrate accepts electron pairs from donor molecules, facilitating various chemical reactions. Its effectiveness as a catalyst in organic synthesis is attributed to its ability to stabilize reaction intermediates and lower activation energies. The compound’s molecular targets include organic substrates and nucleophiles, which interact with the thallium center during reactions .
Comparación Con Compuestos Similares
Thallium(I) chloride (TlCl): A thallium compound with a +1 oxidation state, used in different applications.
Thallium(III) bromide (TlBr₃): Similar in structure and reactivity but with bromine instead of chlorine.
Thallium(III) iodide (TlI₃): Another halide of thallium with iodine, exhibiting different reactivity due to the larger halide ion.
Uniqueness: Thallium(III) chloride tetrahydrate is unique due to its high solubility in water and its effectiveness as a Lewis acid catalyst. Its hydrated form is more effective in certain reactions compared to its anhydrous counterpart, making it valuable in specific synthetic applications .
Propiedades
Fórmula molecular |
Cl3H8O4Tl |
|---|---|
Peso molecular |
382.80 g/mol |
Nombre IUPAC |
trichlorothallane;tetrahydrate |
InChI |
InChI=1S/3ClH.4H2O.Tl/h3*1H;4*1H2;/q;;;;;;;+3/p-3 |
Clave InChI |
OKOWNNXUBXWOSD-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.O.Cl[Tl](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)







![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)


